[Met5]-Enkephalin, amide TFA is a synthetic peptide that belongs to the enkephalin family, which are endogenous opioid peptides. These peptides play critical roles in modulating pain and emotional responses in the body. The specific structure of [Met5]-enkephalin includes a methionine residue at the fifth position, which is crucial for its biological activity. The compound is often studied for its potential therapeutic applications in pain management and as a model for developing opioid receptor agonists.
[Met5]-Enkephalin is derived from the natural enkephalins, which are pentapeptides composed of five amino acids. The classification of [Met5]-enkephalin falls under the category of neuropeptides, specifically as an opioid peptide. It primarily interacts with opioid receptors, particularly the delta and mu receptors, which are involved in pain relief and other physiological processes.
The synthesis of [Met5]-enkephalin typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
[Met5]-Enkephalin has the following amino acid sequence:
The molecular formula can be represented as C₁₁H₁₄N₂O₃S, with a molecular weight of approximately 246.3 g/mol. Its structure includes:
The amide form indicates that it has an amine group at the C-terminal end, enhancing its stability and activity .
[Met5]-Enkephalin undergoes several chemical reactions related to its synthesis and biological activity:
These reactions are crucial for both its synthesis and its pharmacological properties .
The mechanism of action for [Met5]-enkephalin primarily involves its interaction with opioid receptors in the central nervous system:
Research indicates that modifications to the structure of [Met5]-enkephalin can significantly alter its potency and receptor selectivity .
Analytical methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm structure and purity .
[Met5]-Enkephalin has several scientific applications:
[Met⁵]-Enkephalin, amide TFA (Tyr-Gly-Gly-Phe-Met-NH₂) functions as a potent agonist at δ-opioid receptors (DOR), which are G-protein-coupled receptors (GPCRs) widely distributed in the central and peripheral nervous systems. This compound binds to DOR with high specificity, initiating conformational changes that trigger intracellular signaling cascades. Notably, it also exhibits agonist activity at putative ζ (zeta)-opioid receptors, a less characterized receptor subtype implicated in unique physiological responses distinct from classical opioid receptors (μ, δ, κ). The ζ-receptor interaction may contribute to [Met⁵]-Enkephalin’s neuromodulatory effects, though its exact biological role remains under investigation [1] [4].
Activation of δ-opioid receptors by [Met⁵]-Enkephalin, amide TFA initiates canonical GPCR signaling mechanisms:
Table 1: Key Intracellular Signaling Pathways Modulated by [Met⁵]-Enkephalin, amide TFA
Pathway | Effector | Functional Outcome |
---|---|---|
Gαᵢ/Gαₒ coupling | Adenylyl cyclase inhibition | Reduced cAMP production |
Gβγ release | Kir3 channel activation | Neuronal hyperpolarization |
Gβγ release | VGCC inhibition | Reduced neurotransmitter release |
ERK1/2 activation | Transcriptional regulation | Cell differentiation, synaptic plasticity |
[Met⁵]-Enkephalin, amide TFA demonstrates subtype-selective binding:
Compared to morphine (MOR-selective) or U-50,488H (KOR-selective), [Met⁵]-Enkephalin, amide TFA is significantly more potent at DOR. For example, morphine inhibits colonic neurogenic contractions with ~100-fold lower potency than [Met⁵]-Enkephalin [8]. Recent enkephalin-like tetrapeptide analogs further validate that modifications preserving the Tyr-Gly-Gly-Phe motif enhance DOR selectivity [5].
In the gastrointestinal tract, [Met⁵]-Enkephalin, amide TFA exerts prejunctional inhibition of sacral parasympathetic neurotransmission:
Table 2: Effects of [Met⁵]-Enkephalin on Neurogenic Contractions
Parameter | Observation | Receptor Involvement |
---|---|---|
Pelvic nerve stimulation | Concentration-dependent inhibition (IC₅₀ = 2.2 nM) | δ-opioid receptor |
Exogenous acetylcholine | No effect at inhibitory concentrations | Not applicable |
Antagonism by naloxone | Reversible inhibition | Opioid receptor family |
Antagonism by ICI 174,864 | Blockade of inhibition | δ-opioid receptor |
This pathway highlights the peptide’s role in modulating enteric nervous system activity, suggesting therapeutic potential for disorders involving cholinergic hyperactivation [1] [8].
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3